molecular formula C10H12ClNO2 B15321174 N-[(2S)-3-chloro-2-hydroxypropyl]benzamide

N-[(2S)-3-chloro-2-hydroxypropyl]benzamide

Cat. No.: B15321174
M. Wt: 213.66 g/mol
InChI Key: ICNSYMQNURRLGB-SECBINFHSA-N
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Description

N-[(2S)-3-chloro-2-hydroxypropyl]benzamide is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is characterized by the presence of a benzamide group attached to a 3-chloro-2-hydroxypropyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-3-chloro-2-hydroxypropyl]benzamide typically involves the reaction of benzoyl chloride with (S)-3-chloro-1,2-propanediol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-3-chloro-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

N-[(2S)-3-chloro-2-hydroxypropyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2S)-3-chloro-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-3-chloro-2-hydroxypropyl]benzamide is unique due to its specific structural features, such as the presence of a chloro and hydroxy group on the propyl chain, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-[(2S)-3-chloro-2-hydroxypropyl]benzamide

InChI

InChI=1S/C10H12ClNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14)/t9-/m1/s1

InChI Key

ICNSYMQNURRLGB-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC[C@@H](CCl)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(CCl)O

Origin of Product

United States

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